molecular formula C13H10BrClN2O B2646344 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea CAS No. 379253-91-5

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea

Cat. No.: B2646344
CAS No.: 379253-91-5
M. Wt: 325.59
InChI Key: DEGYMMIWUNLOAR-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-bromoaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Bromoaniline+4-Chlorophenyl isocyanateThis compound\text{2-Bromoaniline} + \text{4-Chlorophenyl isocyanate} \rightarrow \text{this compound} 2-Bromoaniline+4-Chlorophenyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the urea linkage yields 2-bromoaniline and 4-chlorophenylamine.

Scientific Research Applications

1-(2-Bromophenyl)-3-(4-chlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea
  • 1-(2-Bromophenyl)-3-(4-methylphenyl)urea

Comparison: 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGYMMIWUNLOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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